molecular formula C3HBrIN3O2 B3030074 2-Bromo-5-iodo-4-nitro-1H-imidazole CAS No. 862895-48-5

2-Bromo-5-iodo-4-nitro-1H-imidazole

Cat. No. B3030074
CAS RN: 862895-48-5
M. Wt: 317.87
InChI Key: INJLQGWGWJXFJX-UHFFFAOYSA-N
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Description

2-Bromo-5-iodo-4-nitro-1H-imidazole is a chemical compound with the CAS Number: 862895-48-5 . It has a molecular weight of 317.87 . The compound is a pale yellow solid and is part of the imidazole family, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .


Synthesis Analysis

The synthesis of 2-Bromo-5-iodo-4-nitro-1H-imidazole involves dibromination of 4-nitroimidazole followed by selective debromination using an in situ reductive deiodination strategy . This process is reported to be facile, safe, and easy to scale up .


Molecular Structure Analysis

The molecular structure of 2-Bromo-5-iodo-4-nitro-1H-imidazole is represented by the formula C3HBrIN3O2 . Imidazole, the core structure, is known to show two equivalent tautomeric forms due to the presence of a positive charge on either of two nitrogen atoms .


Chemical Reactions Analysis

While specific chemical reactions involving 2-Bromo-5-iodo-4-nitro-1H-imidazole are not detailed in the search results, imidazole compounds are known for their broad range of chemical and biological properties . They are key components to functional molecules used in a variety of applications .


Physical And Chemical Properties Analysis

2-Bromo-5-iodo-4-nitro-1H-imidazole is a pale yellow solid . It is recommended to be stored in a refrigerator . The compound has a molecular weight of 317.87 .

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of 2-Bromo-5-iodo-4-nitro-1H-imidazole, focusing on six unique fields:

Pharmaceutical Research

2-Bromo-5-iodo-4-nitro-1H-imidazole is a valuable compound in pharmaceutical research due to its potential as a building block for drug development. Its unique structure allows for the synthesis of various bioactive molecules, which can be explored for therapeutic applications. Researchers have investigated its derivatives for antimicrobial, antiviral, and anticancer properties .

Organic Synthesis

In organic chemistry, 2-Bromo-5-iodo-4-nitro-1H-imidazole serves as a versatile intermediate. Its functional groups enable multiple synthetic transformations, making it a useful reagent for constructing complex organic molecules. This compound is particularly valuable in the synthesis of heterocyclic compounds, which are prevalent in many pharmaceuticals and agrochemicals .

Material Science

The compound’s unique electronic properties make it an interesting candidate for material science applications. Researchers have explored its use in the development of novel materials, such as organic semiconductors and conductive polymers. These materials have potential applications in electronic devices, including organic light-emitting diodes (OLEDs) and organic photovoltaics .

Catalysis

2-Bromo-5-iodo-4-nitro-1H-imidazole has been studied for its catalytic properties. It can act as a catalyst or a catalyst precursor in various chemical reactions, including cross-coupling reactions and other C-C bond-forming processes. Its ability to facilitate these reactions efficiently makes it valuable in both academic research and industrial applications .

Environmental Chemistry

In environmental chemistry, this compound is investigated for its potential role in pollution control and remediation. Its reactivity and ability to form stable complexes with heavy metals make it a candidate for removing toxic metals from contaminated water and soil. Researchers are exploring its use in developing new methods for environmental cleanup .

Biochemical Research

2-Bromo-5-iodo-4-nitro-1H-imidazole is also used in biochemical research to study enzyme mechanisms and protein interactions. Its unique structure allows it to act as a probe or inhibitor in various biochemical assays. This helps scientists understand the function of specific enzymes and proteins, which can lead to the development of new therapeutic strategies .

Safety And Hazards

The compound is associated with several hazard statements including H302, H315, H319, H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

Future Directions

While specific future directions for 2-Bromo-5-iodo-4-nitro-1H-imidazole are not mentioned in the search results, imidazole compounds in general are recognized for their importance in the development of new drugs . Their broad range of chemical and biological properties make them valuable in the treatment of various diseases .

properties

IUPAC Name

2-bromo-4-iodo-5-nitro-1H-imidazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3HBrIN3O2/c4-3-6-1(5)2(7-3)8(9)10/h(H,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INJLQGWGWJXFJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(N=C(N1)Br)I)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3HBrIN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20459612
Record name 2-Bromo-5-iodo-4-nitro-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20459612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

317.87 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-5-iodo-4-nitro-1H-imidazole

CAS RN

862895-48-5
Record name 2-Bromo-5-iodo-4-nitro-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20459612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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